molecular formula C10H19NO2 B13149053 2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol

2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol

Cat. No.: B13149053
M. Wt: 185.26 g/mol
InChI Key: VRRQKLHIKBEPOV-UHFFFAOYSA-N
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Description

2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol is a bicyclic compound that features a unique structural framework. This compound is part of the bicyclo[3.2.1]octane family, which is known for its presence in various biologically active natural products. The structure of this compound includes a fused ring system that imparts significant rigidity and distinct chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol is unique due to its specific arrangement of functional groups and the presence of an oxygen atom in the bicyclic system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-(1-aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol

InChI

InChI=1S/C10H19NO2/c1-7(6-11)10(12)5-4-8-2-3-9(10)13-8/h7-9,12H,2-6,11H2,1H3

InChI Key

VRRQKLHIKBEPOV-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCC2CCC1O2)O

Origin of Product

United States

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